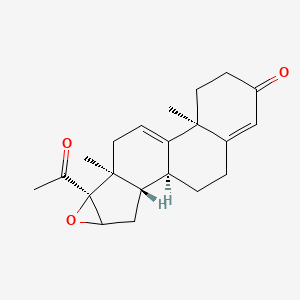

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione

描述

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione, commonly known as EPO or simply epoxypregnenolone, is a synthetic steroid hormone that has been widely used in scientific research studies. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. EPO has been shown to have numerous biochemical and physiological effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.

作用机制

EPO works by inhibiting the activity of 11β-HSD1, which plays a key role in the regulation of cortisol levels in the body. By inhibiting this enzyme, EPO reduces the production of cortisol, which can lead to a reduction in inflammation and insulin resistance. EPO has also been shown to have direct effects on adipocytes, leading to a reduction in adiposity and improved glucose tolerance.

Biochemical and Physiological Effects:

EPO has been shown to have numerous biochemical and physiological effects, including a reduction in hepatic glucose production, improved insulin sensitivity, and a reduction in inflammation. It has also been shown to have direct effects on adipocytes, leading to a reduction in adiposity and improved glucose tolerance. EPO has also been studied for its potential use as a neuroprotective agent, with studies showing that it can improve cognitive function and reduce inflammation in the brain.

实验室实验的优点和局限性

One of the main advantages of using EPO in lab experiments is its potent inhibitory effects on 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various physiological processes. EPO is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, one limitation of using EPO is that it can be toxic at high concentrations, which may limit its use in certain experiments.

未来方向

There are numerous future directions for research on EPO, including the development of new drugs based on its structure and function. EPO has also been studied for its potential use in the treatment of various diseases, including obesity, type 2 diabetes, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of EPO and its potential therapeutic applications.

合成方法

EPO can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial transformation. The chemical synthesis method involves the use of various reagents and catalysts to convert pregnenolone, a natural steroid hormone, into EPO. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of pregnenolone to EPO, while microbial transformation involves the use of microorganisms to produce EPO through fermentation.

科学研究应用

EPO has been extensively used in scientific research studies due to its potent inhibitory effects on 11β-HSD1. It has been shown to have potential therapeutic applications in the treatment of various diseases, including obesity, type 2 diabetes, and metabolic syndrome. EPO has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

IUPAC Name |

(1S,2S,6S,7S,11S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h7,10,15,17-18H,4-6,8-9,11H2,1-3H3/t15-,17+,18?,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXGZQHGJWTQTD-DFBUTHPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240494 | |

| Record name | 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione | |

CAS RN |

94088-90-1 | |

| Record name | 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16α,17-epoxypregna-4,9(11)-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)